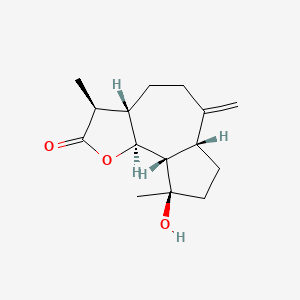
Compressanolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compressanolide is a natural product found in Magnolia compressa with data available.
Applications De Recherche Scientifique
Antioxidant Activity in Seaweeds
Compressanolide, specifically derived from species like Enteromorpha compressa, has been studied for its antioxidant properties. Research demonstrates that extracts from these seaweeds exhibit high antioxidant activity, making them potential candidates for natural antioxidants in food or pharmaceutical industries (Ganesan, Kumar, & Rao, 2011).
Cancer Research
A study focusing on Ardisia species, particularly Ardisia compressa, revealed significant potential in cancer treatment. These species showed notable cytotoxicity against HepG2 liver cancer cells and topoisomerase II catalytic inhibition, suggesting their value in developing cancer therapies (Newell et al., 2010).
Industrial Applications
Research in compressible fluid dynamics, relevant to industries ranging from chemistry to aeronautics, often involves the study of substances like compressanolide. The complexity of modeling and simulating compressible flows underlines the significance of such substances in industrial applications (Cervi et al., 2019).
Geotechnical Research
In the field of geotechnical research, substances with properties like compressanolide are studied for their compressibility, strength, and soil property improvement. These studies aid in understanding soil mechanics and improving construction techniques (Mcrostie & Crawford, 2001).
Propriétés
Nom du produit |
Compressanolide |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(3S,3aS,6aR,9R,9aS,9bS)-9-hydroxy-3,9-dimethyl-6-methylidene-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11-9(2)14(16)18-13(11)12-10(8)6-7-15(12,3)17/h9-13,17H,1,4-7H2,2-3H3/t9-,10-,11-,12-,13-,15+/m0/s1 |
Clé InChI |
JFSCVRCZWCVAOQ-XTXFXJEVSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CCC(=C)[C@@H]3CC[C@@]([C@@H]3[C@H]2OC1=O)(C)O |
SMILES canonique |
CC1C2CCC(=C)C3CCC(C3C2OC1=O)(C)O |
Synonymes |
compressanolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



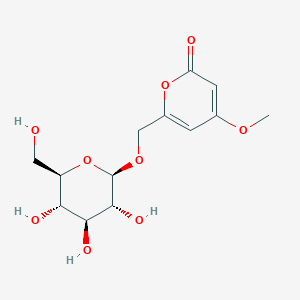
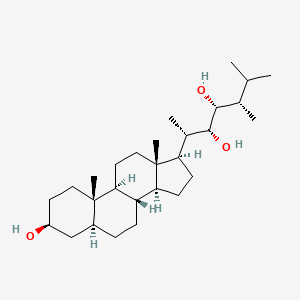





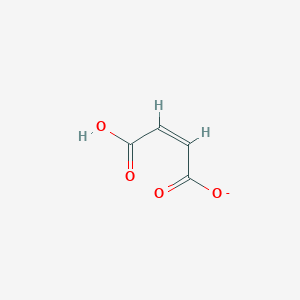

![[Cr(eta(5)-C5H5)2]](/img/structure/B1247459.png)
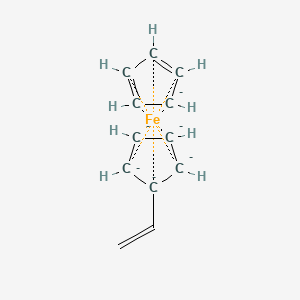
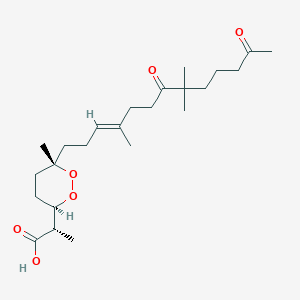
![(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1247462.png)
